Synthesis of Glycinexylidide from 2,6-Dimethylaniline: An In-depth Technical Guide
Synthesis of Glycinexylidide from 2,6-Dimethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Glycinexylidide (GX), a primary metabolite of the local anesthetic Lidocaine. The synthesis originates from the readily available starting material, 2,6-dimethylaniline. This document details the core chemical transformations, experimental protocols, and relevant biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. The guide also includes visualizations of the chemical synthesis pathway and the metabolic pathway of Lidocaine to Glycinexylidide, rendered using the DOT language for Graphviz.
Introduction
Glycinexylidide, chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide, is the primary and pharmacologically active metabolite of Lidocaine, formed through oxidative de-ethylation in the liver.[1][2] Understanding its synthesis is crucial for researchers in drug metabolism, toxicology, and the development of related pharmaceutical compounds. The synthesis is a two-step process commencing with the chloroacetylation of 2,6-dimethylaniline to form the intermediate N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is subsequently aminated to yield the final product, Glycinexylidide.
Chemical Synthesis Pathway
The synthesis of Glycinexylidide from 2,6-dimethylaniline proceeds through two primary chemical steps:
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Chloroacetylation: 2,6-Dimethylaniline is reacted with chloroacetyl chloride in the presence of a base to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide.
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Amination: The chloro-intermediate undergoes nucleophilic substitution with ammonia to replace the chlorine atom with an amino group, yielding Glycinexylidide.
Figure 1: Chemical synthesis pathway of Glycinexylidide.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 11.2 | 214 |
| N-(2,6-dimethylphenyl)chloroacetamide | C₁₀H₁₂ClNO | 197.66 | 150-151[3][4] | 316.8[4] |
| Glycinexylidide | C₁₀H₁₄N₂O | 178.23[2][5] | Not available | Not available |
Table 2: Spectroscopic Data
| Compound | Key Spectroscopic Features |
| N-(2,6-dimethylphenyl)chloroacetamide | ¹H NMR (300 MHz, CDCl₃): δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.15 (m, 3H), 8.0 (br s, 1H). MS (ESI): m/e 198 (M+H)⁺[6] |
| Glycinexylidide | MS: Predicted fragments at m/z 120, 105, 77. |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of Glycinexylidide.
Step 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide
This procedure is adapted from established methods for the chloroacetylation of anilines.
Materials:
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2,6-Dimethylaniline (0.1 mol, 12.12 g)
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Chloroacetyl chloride (0.11 mol, 12.42 g, 8.3 mL)
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Glacial acetic acid (100 mL)
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Sodium acetate trihydrate (0.15 mol, 20.4 g)
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylaniline in glacial acetic acid.
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Cool the solution to 10-15 °C in an ice bath.
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Slowly add chloroacetyl chloride dropwise from the dropping funnel while maintaining the temperature below 20 °C.
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After the addition is complete, continue stirring at room temperature for 1 hour.
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In a separate beaker, dissolve sodium acetate trihydrate in 150 mL of deionized water.
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Pour the reaction mixture into the sodium acetate solution with vigorous stirring.
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A white precipitate of N-(2,6-dimethylphenyl)chloroacetamide will form.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
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Recrystallize the crude product from ethanol to obtain pure N-(2,6-dimethylphenyl)chloroacetamide as white needles.
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Dry the product in a vacuum oven at 50 °C.
Step 2: Synthesis of Glycinexylidide
Materials:
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N-(2,6-dimethylphenyl)chloroacetamide (0.05 mol, 9.88 g)
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Aqueous ammonia (28-30%, excess)
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Ethanol
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Diethyl ether
Procedure:
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In a high-pressure reaction vessel (autoclave), suspend N-(2,6-dimethylphenyl)chloroacetamide in ethanol.
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Add a significant excess of concentrated aqueous ammonia to the suspension.
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Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-6 hours. The pressure inside the vessel will increase.
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After the reaction period, cool the vessel to room temperature.
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Carefully vent the excess ammonia in a well-ventilated fume hood.
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Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
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Dissolve the resulting residue in a minimal amount of hot water and treat with activated charcoal to decolorize if necessary.
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Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization of Glycinexylidide.
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If crystallization is slow, extraction with a suitable organic solvent like diethyl ether followed by solvent evaporation and recrystallization may be necessary.
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Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Biological Context: Lidocaine Metabolism
Glycinexylidide is a product of the hepatic metabolism of Lidocaine. This metabolic pathway is crucial for the clearance of the drug and contributes to its overall pharmacological and toxicological profile.
Figure 2: Metabolic pathway of Lidocaine to Glycinexylidide.
Conclusion
This technical guide outlines the synthetic route to Glycinexylidide from 2,6-dimethylaniline. The two-step process, involving chloroacetylation followed by amination, provides a clear pathway for the laboratory-scale preparation of this important Lidocaine metabolite. The provided experimental protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development. Further optimization of the amination step may be required to achieve high yields and purity.
References
- 1. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 | Chemsrc [chemsrc.com]
- 5. GSRS [precision.fda.gov]
- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
